

# Physical and chemical properties of Fmoc-Ala-OH-<sup>15</sup>N.

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## Compound of Interest

Compound Name: Fmoc-Ala-OH-<sup>15</sup>N

Cat. No.: B558012

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## A Comprehensive Technical Guide to Fmoc-Ala-OH-<sup>15</sup>N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine-<sup>15</sup>N (Fmoc-Ala-OH-<sup>15</sup>N), a key reagent in modern biochemical and pharmaceutical research. This isotopically labeled amino acid derivative is instrumental in the synthesis of peptides for advanced analytical studies.

### Core Properties

Fmoc-Ala-OH-<sup>15</sup>N is a stable, isotopically labeled building block used primarily in solid-phase peptide synthesis (SPPS). The incorporation of the nitrogen-15 (<sup>15</sup>N) isotope allows for the precise tracking and quantification of alanine residues within peptides and proteins by mass spectrometry and enhances Nuclear Magnetic Resonance (NMR) spectroscopic studies.<sup>[1]</sup>

### Physical and Chemical Data

The fundamental physical and chemical properties of Fmoc-Ala-OH-<sup>15</sup>N are summarized below. These values are crucial for handling, storage, and application of the compound in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>17</sub> <sup>15</sup> N <sub>4</sub>	[2]
Molecular Weight	312.33 g/mol	
CAS Number	117398-49-9	
Appearance	White to off-white solid	[3]
Melting Point	147-153 °C	
Optical Activity	[α] <sup>20</sup> /D -18°, c = 1 in DMF	
Isotopic Purity	≥98 atom % <sup>15</sup> N	
Chemical Purity	≥99% (CP)	
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Soluble in water or 1% acetic acid.	
Storage Conditions	Store at 2-8°C. For long-term storage, desiccate at -20°C.	

## Spectroscopic and Structural Data

Spectroscopic data is vital for the verification and quality control of Fmoc-Ala-OH-<sup>15</sup>N. Below are the key identifiers and expected NMR chemical shifts. Note that the provided NMR data is for the unlabeled analogue, Fmoc-Ala-OH. The <sup>15</sup>N isotope will primarily induce splitting of adjacent <sup>1</sup>H and <sup>13</sup>C signals, rather than significantly altering the chemical shifts.

Identifier	Value	Reference(s)
SMILES	C--INVALID-LINK--C(O)=O	
InChI Key	QWXZOFZKSQXPDC-DKQIJTIKSA-N	

<sup>1</sup> H NMR (Unlabeled Fmoc-Ala-OH)	Chemical Shift (δ, ppm)	Assignment	Reference(s)
Aromatic Protons (Fmoc)	7.90 - 7.35 (m)	Ar-H	
CH (Fmoc)	4.30 (t)	Fmoc-CH	
CH <sub>2</sub> (Fmoc)	4.24 (d)	Fmoc-CH <sub>2</sub>	
α-CH (Alanine)	4.03 (q)	Ala-αH	
β-CH <sub>3</sub> (Alanine)	1.30 (d)	Ala-βH <sub>3</sub>	
COOH	~12.6 (s, br)	Carboxyl-H	

<sup>13</sup> C NMR (Unlabeled Fmoc-Ala-OH)	Chemical Shift (δ, ppm)	Assignment	Reference(s)
Carbonyl Carbon (Carboxyl)	~176	Ala-COOH	
Carbonyl Carbon (Fmoc)	~156	Fmoc-C=O	
Aromatic Carbons (Fmoc)	144, 141, 128, 127, 125, 120	Ar-C	
CH <sub>2</sub> (Fmoc)	~67	Fmoc-CH <sub>2</sub>	
α-CH (Alanine)	~50	Ala-αC	
CH (Fmoc)	~47	Fmoc-CH	
β-CH <sub>3</sub> (Alanine)	~17	Ala-βC	

## Experimental Protocols

### Synthesis of Fmoc-Ala-OH-<sup>15</sup>N

This protocol describes a general method for the N-protection of <sup>15</sup>N-labeled L-alanine using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

## Materials:

- L-Alanine-<sup>15</sup>N (1.0 equivalent)
- N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )
- Dioxane
- Deionized Water
- Ethyl Acetate
- Diethyl Ether
- 1 M Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- Dissolution: Dissolve L-Alanine-<sup>15</sup>N in a 1:1 mixture of deionized water and dioxane containing an excess of sodium carbonate.
- Fmoc-OSu Addition: To the stirred solution, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.
- Reaction: Allow the mixture to stir at room temperature for 18 hours.
- Work-up:
  - Filter the reaction mixture.
  - Extract the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.
  - Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

- Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude Fmoc-Ala-OH-<sup>15</sup>N can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

## Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-OH-<sup>15</sup>N is used as a standard building block in Fmoc-based SPPS. The following is a generalized protocol for a single coupling cycle.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
- 20% Piperidine in DMF (v/v)
- Fmoc-Ala-OH-<sup>15</sup>N (4 equivalents)
- Coupling Reagent (e.g., HATU, 4 equivalents)
- Base (e.g., DIPEA or N-methylmorpholine, 8 equivalents)
- Dimethylformamide (DMF)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF.
  - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
  - Drain the solution.

- Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes to ensure complete deprotection.
- Drain the solution.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
  - In a separate vial, pre-activate the Fmoc-Ala-OH-<sup>15</sup>N by dissolving it with the coupling reagent (e.g., HATU) and base (e.g., DIPEA) in DMF.
  - Add the activated amino acid solution to the deprotected resin.
  - Agitate the mixture for 1-2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
- Repeat: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

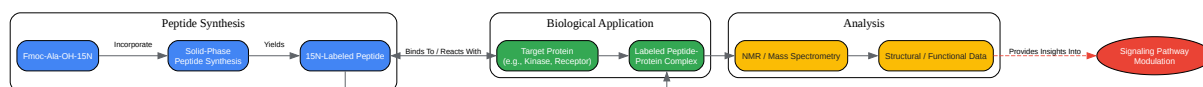
## Applications and Workflows

The primary application of Fmoc-Ala-OH-<sup>15</sup>N is to introduce an isotopic label at a specific alanine position within a synthetic peptide. This enables a range of advanced analytical applications.

## Isotopic Labeling for Protein Analysis

Incorporating <sup>15</sup>N provides a distinct mass shift (+1 Da) that is readily detectable by mass spectrometry, aiding in quantitative proteomics. In NMR spectroscopy, the <sup>15</sup>N nucleus has a nuclear spin of 1/2, allowing for heteronuclear correlation experiments (e.g., <sup>1</sup>H-<sup>15</sup>N HSQC) which are fundamental for determining the structure, dynamics, and interactions of proteins.

While Fmoc-Ala-OH-<sup>15</sup>N is not directly involved in cell signaling, the labeled peptides it helps create are powerful tools for studying proteins that are key components of signaling pathways. For example, a <sup>15</sup>N-labeled peptide substrate can be used to monitor the activity of a specific kinase or protease involved in a signaling cascade.



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Workflow for utilizing Fmoc-Ala-OH-<sup>15</sup>N to study proteins in signaling pathways.

## Orthogonal Deprotection Strategy

The use of the Fmoc protecting group is central to SPPS. Its stability to acid and lability to base provides an orthogonal protection scheme with acid-labile side-chain protecting groups (e.g., Boc, tBu). This allows for the selective removal of the N-terminal Fmoc group without disturbing the side-chain protections. The deprotection proceeds via a  $\beta$ -elimination mechanism.



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## References

- 1. Buy Fmoc-Ala-OH-<sup>15</sup>N | 117398-49-9 [smolecule.com]
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